molecular formula C17H11FN4O2 B2392747 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775375-56-8

3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2392747
CAS No.: 1775375-56-8
M. Wt: 322.299
InChI Key: DNIBUWZDPZVLEG-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is a compound belonging to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-3’-phenyl-5,5’-bi-1,2,4-oxadiazole typically involves the reaction of 4-fluorobenzyl bromide with phenylhydrazine to form an intermediate, which is then cyclized to produce the desired oxadiazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-3’-phenyl-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(4-Fluorobenzyl)-3’-phenyl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-3’-phenyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzyl)-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both fluorobenzyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2/c18-13-8-6-11(7-9-13)10-14-19-16(23-21-14)17-20-15(22-24-17)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIBUWZDPZVLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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